Cas no 888314-10-1 (2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide)

2-Bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide is a versatile intermediate in organic synthesis, particularly valued for its reactivity in cross-coupling reactions and functional group transformations. The bromo substituent at the 2-position enhances its utility in palladium-catalyzed couplings, while the N-methoxy-N-methyl carboxamide (Weinreb amide) group serves as a robust precursor for ketone synthesis via Grignard or organolithium additions. Its thiazole core contributes to applications in pharmaceuticals and agrochemicals due to the heterocycle's bioactivity. This compound is characterized by high purity and stability, making it suitable for precise synthetic applications. Its structural features enable efficient derivatization, supporting diverse research and industrial processes.
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide structure
888314-10-1 structure
Product name:2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
CAS No:888314-10-1
MF:C6H7BrN2O2S
MW:251.100979089737
CID:2105109
PubChem ID:86605233

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-methoxy-N-methylthiazole-4-carboxamide
    • AYKXSQPCHDEZTL-UHFFFAOYSA-N
    • 2-bromo-thiazole-4-carboxylic acid methoxy-methyl-amide
    • CID 86605233
    • 4-Thiazolecarboxamide, 2-bromo-N-methoxy-N-methyl
    • 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
    • Inchi: 1S/C6H7BrN2O2S/c1-9(11-2)5(10)4-3-12-6(7)8-4/h3H,1-2H3
    • InChI Key: AYKXSQPCHDEZTL-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)C(N(C)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Topological Polar Surface Area: 70.7

Experimental Properties

  • Density: 1.674±0.06 g/cm3(Predicted)
  • Boiling Point: 364.9±15.0 °C(Predicted)
  • pka: -1.73±0.10(Predicted)

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1666382-0.5g
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
888314-10-1 95%
0.5g
$546.0 2023-05-23
Enamine
EN300-1666382-10.0g
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
888314-10-1 95%
10g
$3007.0 2023-05-23
Enamine
EN300-1666382-2.5g
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
888314-10-1 95%
2.5g
$1370.0 2023-05-23
1PlusChem
1P00IFYF-50mg
2-Bromo-n-methoxy-n-methylthiazole-4-carboxamide
888314-10-1 95%
50mg
$215.00 2025-02-28
Enamine
EN300-1666382-500mg
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
888314-10-1 95.0%
500mg
$546.0 2023-09-21
A2B Chem LLC
AI59687-50mg
2-Bromo-N-methoxy-N-methylthiazole-4-carboxamide
888314-10-1 95%
50mg
$206.00 2024-04-19
Aaron
AR00IG6R-50mg
2-Bromo-n-methoxy-n-methylthiazole-4-carboxamide
888314-10-1 95%
50mg
$248.00 2025-02-28
Aaron
AR00IG6R-250mg
2-Bromo-n-methoxy-n-methylthiazole-4-carboxamide
888314-10-1 95%
250mg
$503.00 2025-02-28
Enamine
EN300-1666382-100mg
2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide
888314-10-1 95.0%
100mg
$241.0 2023-09-21
Aaron
AR00IG6R-500mg
2-Bromo-n-methoxy-n-methylthiazole-4-carboxamide
888314-10-1 95%
500mg
$776.00 2025-02-28

Additional information on 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide

Recent Advances in the Study of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide (CAS: 888314-10-1)

2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide (CAS: 888314-10-1) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its significance in medicinal chemistry due to its unique structural properties and reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide as a building block for the synthesis of novel thiazole-based kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer cell proliferation. The researchers employed a combination of computational modeling and in vitro assays to identify the most promising candidates, with several derivatives showing nanomolar IC50 values.

Another significant development was reported in a 2024 preprint article on bioRxiv, where scientists investigated the antimicrobial properties of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide derivatives. The study revealed that certain modifications to the thiazole core enhanced the compounds' ability to disrupt bacterial cell membranes, making them effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in addressing the global antibiotic resistance crisis.

From a synthetic chemistry perspective, a recent Organic Letters publication (2023) detailed an optimized protocol for the large-scale production of 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide. The new method features improved yield (up to 85%) and reduced environmental impact through the use of greener solvents and catalysts. This advancement is particularly relevant for pharmaceutical companies looking to scale up production of thiazole-containing drug candidates.

Ongoing clinical trials (Phase I/II) are currently evaluating a prodrug formulation containing a 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide derivative for the treatment of non-small cell lung cancer. Preliminary results presented at the 2024 American Association for Cancer Research annual meeting showed promising tumor response rates with manageable toxicity profiles. Further results are expected in late 2025.

In conclusion, 2-bromo-N-methoxy-N-methyl-1,3-thiazole-4-carboxamide continues to be a molecule of significant interest in pharmaceutical research. Its versatility as a synthetic intermediate and the biological activity of its derivatives position it as a valuable scaffold for drug discovery. Future research directions may include exploring its applications in neurodegenerative diseases and autoimmune disorders, as suggested by recent computational studies predicting favorable interactions with relevant biological targets.

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